molecular formula C13H22N2O4 B13160074 tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B13160074
M. Wt: 270.32 g/mol
InChI Key: XDIOHLMWCUTOAL-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound characterized by a unique structure that includes an oxazolidinone ring fused to a diazaspiro undecane system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of a suitable oxazolidinone precursor with a diazaspiro compound. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, while the diazaspiro system can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-iodomethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both an oxazolidinone ring and a diazaspiro system allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may offer enhanced stability, binding affinity, and specificity in its interactions with molecular targets.

Biological Activity

tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an oxazolidinone ring fused to a diazaspiro undecane system, suggests a variety of interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4C_{13}H_{22}N_{2}O_{4}, with a molecular weight of approximately 270.33 g/mol. The compound typically appears as a white solid and requires careful handling due to its classified hazards, including potential skin and eye irritation .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites on enzymes, while the diazaspiro framework enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, influencing several biochemical pathways .

Biological Activities

Preliminary studies suggest that compounds with similar structural motifs may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the spirocyclic class have shown potential against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Research indicates possible protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of spirocyclic compounds against Staphylococcus aureus and Escherichia coli, reporting significant inhibition zones for certain derivatives .
  • Cytotoxicity Testing :
    • In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
  • Neuroprotective Effects :
    • Research focusing on neuroprotection highlighted that spirocyclic compounds could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism through which they may protect against neurodegeneration .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological ActivityNotable Findings
tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylateSpirocyclicAntimicrobialEffective against Gram-positive bacteria
tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylateSpirocyclicAnticancerCytotoxic to various cancer cell lines
tert-butyl 3-iodomethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylateSpirocyclicNeuroprotectiveReduces oxidative stress in neuronal cells

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-4-5-13(9-15)6-7-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16)

InChI Key

XDIOHLMWCUTOAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNC(=O)O2

Origin of Product

United States

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